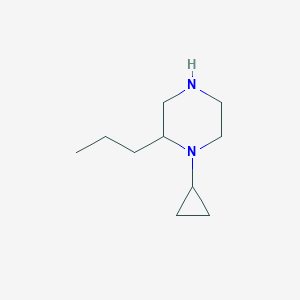

1-Cyclopropyl-2-propylpiperazine

Description

Properties

Molecular Formula |

C10H20N2 |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

1-cyclopropyl-2-propylpiperazine |

InChI |

InChI=1S/C10H20N2/c1-2-3-10-8-11-6-7-12(10)9-4-5-9/h9-11H,2-8H2,1H3 |

InChI Key |

LFEHRJUDXAXWRG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CNCCN1C2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclopropyl 2 Propylpiperazine

Retrosynthetic Analysis of 1-Cyclopropyl-2-propylpiperazine

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.org For 1-Cyclopropyl-2-propylpiperazine, the analysis begins by disconnecting the bonds of the target molecule to identify potential starting materials.

Key disconnections for 1-Cyclopropyl-2-propylpiperazine include:

C-N Bond Disconnections: The most common strategy involves disconnecting the C-N bonds within the piperazine (B1678402) ring. This typically leads to a 1,2-diamine derivative and a two-carbon unit, or a precursor that can undergo intramolecular cyclization.

N-Cyclopropyl Bond Disconnection: Breaking the bond between the piperazine nitrogen (N1) and the cyclopropyl (B3062369) group suggests a late-stage N-alkylation or reductive amination reaction on a 2-propylpiperazine intermediate.

C-Propyl Bond Disconnection: Disconnecting the propyl group at the C2 position points towards building the piperazine ring from a precursor already containing this moiety, such as a substituted amino acid or diamine.

A plausible retrosynthetic pathway is illustrated below:

Pathway A: Disconnection of the N1-cyclopropyl bond leads to 2-propylpiperazine and a cyclopropylating agent. Further disconnection of the piperazine ring of 2-propylpiperazine can lead to precursors like 1,2-diaminopropane and a glyoxal equivalent.

Pathway B: A convergent approach involves disconnecting the ring to form a key intermediate such as an N-cyclopropyl-substituted diamine and a two-carbon electrophile. This strategy builds the substituted nitrogen into the backbone before cyclization.

These approaches allow for the logical design of synthetic routes by breaking down the complex target into simpler, often commercially available, starting materials. wikipedia.org

Precursor Identification and Synthesis Strategies for Key Intermediates of 1-Cyclopropyl-2-propylpiperazine

Based on the retrosynthetic analysis, several key intermediates are identified. The synthesis of these precursors is crucial for the successful construction of the final molecule.

2-Propylpiperazine: This is a pivotal intermediate, particularly for syntheses involving late-stage N-cyclopropylation. Its synthesis can be approached through the cyclization of precursors derived from amino acids or other chiral pool materials to control the stereochemistry at the C2 position.

N-Substituted Diamines: Intermediates like N-cyclopropyl-1,2-diaminopropane are valuable for building the substituted piperazine ring directly. Primary cyclopropylamines, which are precursors to these diamines, can be synthesized from nitriles through methods like the Kulinkovich-Szymoniak reaction, which involves a Ti(II)-mediated coupling with Grignard reagents. organic-chemistry.org

Cyclopropyl Building Blocks: Reagents for introducing the cyclopropyl group include cyclopropyl bromide for alkylation or cyclopropanecarboxaldehyde for reductive amination. The synthesis of cyclopropane-containing building blocks can be achieved through transition metal-catalyzed cyclopropanation of alkenes. nih.gov

Propyl-Containing Precursors: The propyl group is typically incorporated by starting with precursors like norvaline (an amino acid) or 2-aminopentanal. Reductive amination of β-keto esters derived from amino acids can yield 2,3-substituted 1,4-diamines, which are direct precursors for cyclization. nih.gov

Direct Synthesis Routes for 1-Cyclopropyl-2-propylpiperazine

Direct synthesis routes aim to construct the 1-Cyclopropyl-2-propylpiperazine molecule through a sequence of reactions, including ring formation and substituent incorporation.

The formation of the piperazine ring is a cornerstone of the synthesis. Various methods have been developed for this transformation, often relying on the cyclization of linear precursors.

One general approach involves the sequential double Michael addition of nitrosoalkenes to a primary amine, followed by a stereoselective catalytic reductive cyclization to form the piperazine ring. nih.gov This method allows for the construction of asymmetrically substituted piperazines. Another powerful technique is the palladium-catalyzed cyclization, which couples a diamine with a propargyl unit to yield highly substituted piperazines with excellent regio- and stereochemical control. acs.orgorganic-chemistry.orgfigshare.com Iridium-catalyzed [3+3] cycloadditions of imines have also emerged as an atom-economical method for creating C-substituted piperazines. nih.gov

| Method | Key Precursors | Catalyst/Reagent | General Conditions | Reference |

|---|---|---|---|---|

| Reductive Cyclization of Dioximes | Bis(oximinoalkyl)amines | Pd/C, H₂ | 40 bar H₂, 50 °C | nih.gov |

| Palladium-Catalyzed Annulation | Diamine, Propargyl Carbonate | Pd₂(dba)₃, dppf | Toluene, 80 °C | acs.orgfigshare.com |

| Photoredox-Mediated Annulation | Glycine-based diamine, Aldehyde | [Ir(ppy)₂(dtbpy)]PF₆ | Visible light, room temperature | organic-chemistry.org |

| Iridium-Catalyzed [3+3] Cycloaddition | Imines | [Ir(cod)Cl]₂ | Mild conditions, N-oxide additive | nih.gov |

For synthesizing the 2-propylpiperazine core, a strategy starting from a 1,2-diamine bearing a propyl group (e.g., pentane-1,2-diamine) and reacting it with a two-carbon synthon is a viable approach.

Once the piperazine core is formed, or during its construction, the cyclopropyl and propyl groups must be introduced. Reductive amination and N-alkylation are the most common methods for this purpose. iau.ir

Reductive Amination: This process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.org To synthesize 1-Cyclopropyl-2-propylpiperazine, one could react 2-propylpiperazine with cyclopropanecarboxaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. iau.irorganic-chemistry.org This method is highly efficient for forming C-N bonds under mild conditions.

Alkylation: This involves the direct reaction of an amine with an alkyl halide. For instance, 2-propylpiperazine could be alkylated with cyclopropyl bromide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

These strategies can be applied in different orders. For example, a piperazine precursor can be alkylated with a propyl group, followed by cyclization and subsequent N-cyclopropylation via reductive amination. A convergent synthesis might involve the reductive amination of a primary amine with an aldehyde to form a secondary amine, which is then used in a cyclization reaction. rsc.org

| Strategy | Reagents | Reducing Agent/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Reductive Amination | Amine + Aldehyde/Ketone | NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C | Mild conditions, broad substrate scope | iau.irorganic-chemistry.org |

| N-Alkylation | Amine + Alkyl Halide | Base (e.g., K₂CO₃, Et₃N) | Direct C-N bond formation | iau.ir |

| Reductive Amination with Carboxylic Acids | Amine + Carboxylic Acid | Phenylsilane, Zn(OAc)₂ | Uses readily available carboxylic acids | rsc.org |

The C2 position of 1-Cyclopropyl-2-propylpiperazine is a stereocenter, meaning the compound can exist as a pair of enantiomers. Controlling this stereochemistry is critical in medicinal chemistry, as different enantiomers can have vastly different biological activities. benthamdirect.com

Several strategies can be employed for stereoselective synthesis:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids. benthamdirect.com For example, L-norvaline could serve as a chiral precursor. The amino acid can be converted into a chiral 1,2-diamine, which then undergoes cyclization to form the piperazine ring, preserving the stereochemistry. rsc.org

Asymmetric Catalysis: Enantioselective synthesis can be achieved using chiral catalysts. For instance, asymmetric palladium-catalyzed allylic alkylation of piperazin-2-ones can create chiral centers with high enantiomeric excess. rsc.org Similarly, iridium-catalyzed reactions can achieve high diastereoselectivity in the synthesis of C-substituted piperazines. nih.gov

Asymmetric Lithiation: Direct functionalization of an N-Boc protected piperazine can be achieved through asymmetric lithiation using a chiral ligand like (-)-sparteine, followed by trapping with an electrophile. This method allows for the enantioselective introduction of substituents onto the piperazine ring. mdpi.comnih.gov

The choice of method depends on the desired enantiomer and the availability of starting materials and catalysts. Often, a multi-step sequence involving the creation of a chiral intermediate followed by further functionalization is required to achieve the final optically pure product. benthamdirect.com

Purification Techniques for 1-Cyclopropyl-2-propylpiperazine

After synthesis, 1-Cyclopropyl-2-propylpiperazine must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, reagents, and byproducts. The basic nature of the piperazine ring influences the choice of purification methods.

Extraction: A standard workup procedure involves an acid-base extraction. The reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl) to protonate the basic piperazine product, transferring it to the aqueous layer. The aqueous layer is then separated, basified (e.g., with NaOH), and the free amine product is extracted back into an organic solvent. This process effectively removes non-basic impurities.

Chromatography: Column chromatography is a widely used technique for purification. Silica gel is a common stationary phase, but its acidic nature can sometimes cause issues with basic amines (e.g., tailing or irreversible adsorption). To mitigate this, the silica can be treated with a base like triethylamine, or a more inert stationary phase like alumina can be used. Reversed-phase high-performance liquid chromatography (HPLC) is also an effective method for high-purity separation. nih.gov

Distillation: If the compound is thermally stable and has a suitable boiling point, distillation under reduced pressure (vacuum distillation) can be an effective method for purification, especially on a larger scale.

Crystallization: The product can be converted into a salt (e.g., hydrochloride or tartrate) by reacting it with the corresponding acid. These salts are often crystalline solids that can be purified by recrystallization from an appropriate solvent system. The pure salt can then be converted back to the free base if required.

The final choice of purification technique or combination of techniques depends on the scale of the reaction, the nature of the impurities, and the required purity level of the final product.

Yield Optimization and Scalability Considerations for 1-Cyclopropyl-2-propylpiperazine Production

Optimizing the reaction yield and ensuring the process is scalable are paramount for the efficient production of 1-Cyclopropyl-2-propylpiperazine, particularly for industrial applications. Key parameters must be fine-tuned for both the direct N-alkylation and reductive amination routes.

For direct N-alkylation , yield optimization hinges on several factors. The stoichiometry of the reactants is a primary consideration; as shown in the table below, increasing the molar excess of 2-propylpiperazine relative to the cyclopropyl halide can significantly suppress the formation of the undesired dialkylated byproduct and improve the yield of the mono-alkylated product. The reaction temperature and choice of base also play a vital role.

| Entry | Molar Ratio (2-Propylpiperazine : Cyclopropyl Bromide) | Base | Solvent | Temperature (°C) | Yield of 1-Cyclopropyl-2-propylpiperazine (%) |

|---|---|---|---|---|---|

| 1 | 1 : 1 | K₂CO₃ | Acetonitrile | 80 | 45 |

| 2 | 3 : 1 | K₂CO₃ | Acetonitrile | 80 | 78 |

| 3 | 5 : 1 | K₂CO₃ | Acetonitrile | 80 | 85 |

| 4 | 3 : 1 | Et₃N | Acetonitrile | 80 | 72 |

From a scalability perspective, direct alkylation presents challenges. The use of a large excess of one reactant may be economically unfeasible on a large scale. Furthermore, the separation of the product from unreacted starting material and byproducts can necessitate chromatographic purification, which is often undesirable in industrial processes. nih.gov The use of phase-transfer catalysts has been explored to improve reaction efficiency in biphasic systems, potentially simplifying workup procedures. google.com

For the reductive amination pathway, yield optimization focuses on the choice of reducing agent, solvent, and reaction pH. Sodium triacetoxyborohydride is often preferred over other hydrides like sodium cyanoborohydride due to its lower toxicity and high selectivity. masterorganicchemistry.com The reaction conditions must be carefully controlled to ensure complete formation of the iminium ion before reduction.

| Entry | Reducing Agent | Solvent | Additive | Reaction Time (h) | Yield of 1-Cyclopropyl-2-propylpiperazine (%) |

|---|---|---|---|---|---|

| 1 | NaBH(OAc)₃ | DCM | None | 12 | 88 |

| 2 | NaBH₃CN | MeOH | Acetic Acid | 12 | 82 |

| 3 | NaBH(OAc)₃ | THF | None | 24 | 75 |

| 4 | H₂/Pd-C | EtOH | None | 18 | 92 |

Reductive amination is often more amenable to scaling up compared to direct alkylation. It is a one-pot reaction that generally proceeds with high selectivity, minimizing the formation of byproducts and simplifying purification, which can often be achieved through extraction and crystallization rather than chromatography. nih.gov Catalytic hydrogenation (H₂/Pd-C) offers a greener and more atom-economical reduction method, which is highly desirable for industrial-scale synthesis, though it may require specialized high-pressure equipment. The primary scalability concerns for this route are the cost and availability of cyclopropanecarboxaldehyde and the safe handling of hydride reagents or high-pressure hydrogen.

Advanced Structural Characterization and Spectroscopic Analysis of 1 Cyclopropyl 2 Propylpiperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of 1-Cyclopropyl-2-propylpiperazine

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. For 1-Cyclopropyl-2-propylpiperazine, NMR studies are essential for assigning the specific proton (¹H) and carbon (¹³C) signals, confirming the connectivity of the atoms, and investigating the conformational isomerism of the piperazine (B1678402) ring.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Assignment of 1-Cyclopropyl-2-propylpiperazine

A complete assignment of the ¹H and ¹³C NMR spectra is fundamental for the structural verification of 1-Cyclopropyl-2-propylpiperazine. This is accomplished through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments.

¹H NMR: The proton spectrum provides initial information on the different chemical environments. The cyclopropyl (B3062369) group's protons are expected to appear in the upfield region (approx. 0.4–0.8 ppm), a characteristic chemical shift resulting from the ring's magnetic anisotropy. dtic.mil The propyl group will exhibit signals for its methyl (CH₃), and two methylene (CH₂) groups, with standard alkane chemical shifts and coupling patterns. The piperazine ring protons will present as a complex series of multiplets in the region typically associated with amines (approx. 2.3–3.0 ppm).

¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom. The cyclopropyl carbons will be in the upfield region, while the propyl and piperazine carbons will appear at higher chemical shifts.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system. It would be used to trace the connectivity within the propyl group (CH₃-CH₂-CH₂) and map the coupling network among the protons on the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for definitively assigning which protons are attached to which carbons, for instance, linking the upfield proton signals to the cyclopropyl carbons. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 1-Cyclopropyl-2-propylpiperazine

| Position | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 | N-CH (Cyclopropyl) | 1.5 - 1.9 | 35 - 45 |

| 1a, 1b | CH₂ (Cyclopropyl) | 0.4 - 0.8 | 5 - 15 |

| 2 | C-H (Piperazine) | 2.5 - 2.9 | 55 - 65 |

| 3, 5 | CH₂ (Piperazine) | 2.6 - 3.0 | 45 - 55 |

| 4 | N-H or N-Substituent | Varies | - |

| 6 | CH₂ (Piperazine) | 2.3 - 2.7 | 45 - 55 |

| 1' | CH₂ (Propyl) | 2.2 - 2.6 | 30 - 40 |

| 2' | CH₂ (Propyl) | 1.3 - 1.7 | 18 - 25 |

Dynamic NMR Studies for Ring Inversion in Piperazine Derivatives Including 1-Cyclopropyl-2-propylpiperazine

The six-membered piperazine ring is not planar and typically adopts a chair conformation to minimize steric and torsional strain. This chair conformation can undergo a ring inversion process, interconverting between two equivalent chair forms. In asymmetrically substituted piperazines like 1-Cyclopropyl-2-propylpiperazine, this inversion process can be studied using dynamic NMR (DNMR) spectroscopy. nih.gov

At room temperature, this ring inversion is usually fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, by lowering the temperature, the rate of inversion can be slowed. At a sufficiently low temperature (the coalescence temperature), the single averaged signal for a pair of axial/equatorial protons will broaden and then resolve into two distinct signals. By analyzing the spectra at various temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for the ring inversion can be calculated. For similar N-substituted morpholine and piperazine systems, these energy barriers are typically in the range of 9-12 kcal/mol. nih.govfigshare.com This data provides critical information about the conformational flexibility and stability of the molecule.

Mass Spectrometry (MS) for Molecular Fragmentation Pattern Elucidation of 1-Cyclopropyl-2-propylpiperazine

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of 1-Cyclopropyl-2-propylpiperazine

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). mdpi.com This precision allows for the determination of the exact molecular formula of a compound from its measured mass, distinguishing it from other compounds that may have the same nominal mass.

For 1-Cyclopropyl-2-propylpiperazine, the molecular formula is C₁₀H₂₀N₂. The theoretical exact mass of its protonated molecular ion [M+H]⁺ can be calculated using the precise masses of the most abundant isotopes (¹H, ¹²C, ¹⁴N). This exact mass serves as a definitive confirmation of the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of 1-Cyclopropyl-2-propylpiperazine

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented further to produce product ions. rsc.orgnih.gov The resulting fragmentation pattern provides detailed structural information, acting as a molecular fingerprint. nih.gov For 1-Cyclopropyl-2-propylpiperazine, the protonated molecular ion would be selected as the precursor. Fragmentation is expected to occur primarily via cleavage of the bonds alpha to the nitrogen atoms, as this leads to the formation of stable carbocations or radical cations. miamioh.edu

Key predicted fragmentation pathways include:

Loss of the propyl group: Cleavage of the C-C bond adjacent to the piperazine ring, leading to the loss of a propyl radical (•C₃H₇), resulting in a significant fragment ion.

Loss of the cyclopropyl group: Cleavage of the C-N bond to lose the cyclopropyl group.

Ring Opening/Cleavage: The piperazine ring itself can undergo cleavage, leading to a series of smaller fragment ions characteristic of the piperazine core structure.

Table 2: Predicted Key Mass Spectrometry Fragments for 1-Cyclopropyl-2-propylpiperazine

| m/z Value (Predicted) | Ion Structure / Description | Fragmentation Pathway |

|---|---|---|

| 169.1705 | [C₁₀H₂₁N₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 126.1180 | [C₇H₁₄N₂]⁺ | Loss of propyl radical (•C₃H₇) |

| 97.0918 | [C₅H₉N₂]⁺ | Ring fragmentation products |

| 84.0813 | [C₅H₁₀N]⁺ | Cleavage of the piperazine ring |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of 1-Cyclopropyl-2-propylpiperazine

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra provide information about the functional groups present in the molecule.

C-H Stretching: The spectrum will be dominated by C-H stretching vibrations in the 2850–3000 cm⁻¹ region, corresponding to the CH₂, and CH₃ groups of the propyl and piperazine moieties. The cyclopropyl C-H stretches may appear at slightly higher frequencies (around 3000–3100 cm⁻¹).

C-H Bending: Vibrations corresponding to the scissoring and rocking of CH₂ groups will be visible in the 1400–1470 cm⁻¹ region.

C-N Stretching: The stretching vibrations for the C-N bonds of the tertiary amines in the piperazine ring are expected in the 1050–1250 cm⁻¹ region.

Cyclopropyl Ring Modes: The cyclopropane ring has characteristic "ring breathing" modes, which can often be observed in the Raman spectrum.

While IR spectroscopy measures the absorption of light due to changes in the dipole moment during a vibration, Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. researchgate.net Symmetrical, non-polar bonds often produce strong signals in Raman spectra but weak or absent signals in IR, making the two techniques highly complementary for a full vibrational analysis. nih.gov

Table 3: Characteristic IR and Raman Vibrational Frequencies for 1-Cyclopropyl-2-propylpiperazine

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| C-H Stretch | Cyclopropyl CH | 3000 - 3100 | Medium | Medium |

| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 2970 | Strong | Strong |

| C-H Bend | CH₂/CH₃ Scissoring | 1400 - 1470 | Medium | Medium |

| C-N Stretch | Tertiary Amine | 1050 - 1250 | Medium-Strong | Weak |

X-ray Crystallography for Solid-State Structure Determination of 1-Cyclopropyl-2-propylpiperazine

Crystal Packing and Intermolecular Interactions in 1-Cyclopropyl-2-propylpiperazine

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. In the case of 1-Cyclopropyl-2-propylpiperazine, a combination of van der Waals forces and weaker hydrogen bonds dictates the packing efficiency and the resulting crystal symmetry. The non-polar cyclopropyl and propyl groups contribute to the van der Waals interactions, while the nitrogen atoms of the piperazine ring can participate in hydrogen bonding, although the specific nature and strength of these interactions are dependent on the crystalline environment.

The intricate network of these non-covalent interactions is fundamental to the stability of the crystal lattice. Understanding these interactions is critical as they can influence the compound's physical properties, such as its melting point, solubility, and bioavailability.

| Interaction Type | Contributing Groups | Significance in Crystal Packing |

| Van der Waals Forces | Cyclopropyl and Propyl groups | Dictates close packing and overall density of the crystal. |

| Hydrogen Bonding | Piperazine ring nitrogen atoms | Provides directional interactions that influence molecular orientation. |

Absolute Configuration Determination of Chiral 1-Cyclopropyl-2-propylpiperazine

Given the presence of a stereocenter at the 2-position of the piperazine ring, 1-Cyclopropyl-2-propylpiperazine is a chiral molecule existing as a pair of enantiomers. X-ray crystallography of a single crystal grown from an enantiomerically pure sample allows for the determination of its absolute configuration. This is often achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms in the crystal is sensitive to the chirality of the molecule.

The determination of the absolute configuration is paramount for understanding its biological activity, as enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles. The established stereochemistry provides a foundational basis for further stereoselective synthesis and pharmacological evaluation.

| Method | Principle | Application to 1-Cyclopropyl-2-propylpiperazine |

| Anomalous Dispersion | Differences in X-ray scattering by atoms near an absorption edge. | Enables the unambiguous assignment of the (R) or (S) configuration at the chiral center. |

Mechanistic Investigations of Biological Interactions of 1 Cyclopropyl 2 Propylpiperazine Excluding Human Clinical Data

In Vitro Receptor Binding Assays for 1-Cyclopropyl-2-propylpiperazine (Non-Human Receptors)

No data is available on the binding affinities of 1-Cyclopropyl-2-propylpiperazine to any non-human receptors.

Enzyme Inhibition Studies by 1-Cyclopropyl-2-propylpiperazine (Cell-Free and Non-Human Cell Lines)

There are no published studies on the inhibitory effects of 1-Cyclopropyl-2-propylpiperazine on any enzymes in either cell-free assays or non-human cell lines.

Cellular Assays (Non-Human Cell Lines) to Probe Cellular Pathways Modulated by 1-Cyclopropyl-2-propylpiperazine

Information regarding the modulation of cellular pathways by 1-Cyclopropyl-2-propylpiperazine in non-human cell lines is not available.

Target Engagement Studies in Non-Human Cellular Models

No studies have been published that investigate the target engagement of 1-Cyclopropyl-2-propylpiperazine in non-human cellular models.

Signaling Pathway Modulation by 1-Cyclopropyl-2-propylpiperazine in Isolated Systems

There is no available data on how 1-Cyclopropyl-2-propylpiperazine modulates signaling pathways in isolated systems.

Ex Vivo Studies with Animal Tissues/Organs to Elucidate Mechanistic Effects of 1-Cyclopropyl-2-propylpiperazine

No ex vivo studies using animal tissues or organs to explore the mechanistic effects of 1-Cyclopropyl-2-propylpiperazine have been reported in the scientific literature.

Pharmacodynamic Studies in Animal Models (Focus on Mechanism of Action, Not Efficacy/Toxicity)

There are no published pharmacodynamic studies in animal models that focus on the mechanism of action of 1-Cyclopropyl-2-propylpiperazine.

Neurotransmitter Modulation in Rodent Brain Tissue by 1-Cyclopropyl-2-propylpiperazine

No studies detailing the effects of 1-Cyclopropyl-2-propylpiperazine on neurotransmitter systems in rodent brain tissue were identified.

Receptor Occupancy Studies in Animal Models for 1-Cyclopropyl-2-propylpiperazine

No receptor occupancy studies for 1-Cyclopropyl-2-propylpiperazine in any animal models were found in the available scientific literature.

Synthesis and Biological Evaluation of Analogues and Derivatives of 1 Cyclopropyl 2 Propylpiperazine Non Human, Mechanistic Focus

Design Principles for 1-Cyclopropyl-2-propylpiperazine Analogues

The design of analogues based on the 1-cyclopropyl-2-propylpiperazine scaffold is guided by established medicinal chemistry principles aimed at systematically probing structure-activity relationships (SAR). The core structure presents three primary points for modification: the N1-cyclopropyl group, the C2-propyl group, and the N4-nitrogen of the piperazine (B1678402) ring. Key design principles for creating analogues focus on conformational restriction, bioisosteric replacement, and modulation of physicochemical properties to enhance target affinity and selectivity.

Conformational Restriction: The cyclopropyl (B3062369) group at the N1 position serves as a conformationally rigid element. nih.govnih.gov Unlike a flexible alkyl group, the three-membered ring locks the adjacent nitrogen and its substituents into a more defined spatial orientation. This restriction can be entropically favorable for binding to a biological target by reducing the conformational penalty upon binding. nih.gov Analogues are designed to explore the importance of this rigidity. For instance, replacing the cyclopropyl group with an isopropyl or cyclobutyl group can systematically probe the effect of ring size and conformational flexibility on biological activity.

Bioisosteric Replacement: The propyl group at the C2 position is a key lipophilic feature that can be modified to explore the steric and electronic requirements of the target's binding pocket. Bioisosteres—substituents with similar physical or chemical properties—are employed to fine-tune interactions. nih.govenamine.netnih.gov Design strategies include:

Varying Alkyl Chain Length: Synthesizing analogues with ethyl, butyl, or pentyl groups at the C2 position helps determine the optimal size and lipophilicity for target engagement. nih.gov

Introducing Unsaturation or Branching: Replacing the propyl group with an allyl, propargyl, or isobutyl group can introduce different electronic properties and steric profiles.

Polar Group Introduction: Incorporating a hydroxyl or methoxy group onto the propyl chain can introduce hydrogen bonding capabilities and alter solubility.

Modulation of the N4-Substituent: The N4-nitrogen of the piperazine ring is a common site for modification in drug discovery to introduce variety and modulate pharmacokinetic properties. researchgate.net For mechanistic studies, analogues are designed with a range of substituents to interact with different regions of a target protein. Common modifications include small alkyl groups (methyl, ethyl), aryl groups (phenyl, pyridyl), or more complex moieties that can form specific hydrogen bonds or van der Waals interactions, thereby influencing receptor affinity and selectivity. nih.govnih.gov

Synthetic Pathways to Structurally Related Piperazine Derivatives

The synthesis of C-substituted piperazine derivatives like 1-cyclopropyl-2-propylpiperazine requires regioselective methods that allow for the introduction of different groups at specific positions on the piperazine core. General strategies often involve either building the piperazine ring from acyclic precursors or modifying a pre-existing piperazine scaffold.

One versatile approach begins with α-amino acids, which provide a chiral pool for creating enantiomerically pure 2-substituted piperazines. rsc.org A typical sequence involves the reduction of an N-protected amino acid to an amino alcohol, followed by conversion to a bis-protected 1,2-diamine. The synthesis proceeds via an aza-Michael addition to an appropriate acceptor, followed by cyclization to form the piperazine ring.

A more general strategy for constructing 2-substituted piperazines involves the sequential double Michael addition of primary amines to nitrosoalkenes, followed by a stereoselective catalytic reductive cyclization to yield the desired piperazine. researchgate.net Other methods include palladium-catalyzed cyclizations of substrates containing diamine components, which offer high regio- and stereochemical control. organic-chemistry.org

Specifically for analogues of 1-cyclopropyl-2-propylpiperazine, a potential synthetic route is outlined below:

Formation of the 2-Propylpiperazine Core: A key intermediate is 2-propylpiperazine. This can be synthesized starting from norvaline (an amino acid with a propyl side chain). The carboxylic acid is reduced, the amino group protected, and the molecule is elaborated into a diamine precursor suitable for cyclization.

N1-Cyclopropylation: Once the 2-propylpiperazine core is obtained with an appropriate protecting group on the N4-nitrogen (e.g., Boc), the N1-cyclopropyl group can be introduced. This is typically achieved via reductive amination with cyclopropanecarboxaldehyde or through N-alkylation using a cyclopropyl halide or tosylate.

N4-Derivatization: Following the introduction of the cyclopropyl group, the N4-protecting group can be removed, allowing for the addition of various substituents through standard techniques like reductive amination, amide coupling, or nucleophilic substitution to generate a library of analogues.

An alternative strategy involves the cyclopropanation of a piperazine precursor containing a vinyl group at the C2 position. Metal-catalyzed cyclopropanation using diazo compounds can install the cyclopropyl ring directly onto the pre-formed heterocycle. evitachem.com

Comparative Mechanistic Biological Activity (In Vitro/Non-Human In Vivo) of 1-Cyclopropyl-2-propylpiperazine Analogues

The biological activity of 1-cyclopropyl-2-propylpiperazine analogues is typically evaluated through in vitro binding assays to determine their affinity and selectivity for specific molecular targets, such as G-protein coupled receptors (GPCRs) or ion channels. Subsequent non-human in vivo studies can then assess their functional effects in a complex biological system.

For the purposes of illustrating structure-activity relationships, the following table presents hypothetical in vitro binding data for a series of analogues at two related, hypothetical receptor subtypes, Receptor A and Receptor B. The data is representative of trends often observed in piperazine-based medicinal chemistry research. nih.govnih.gov

| Compound | N1-Substituent | C2-Substituent | N4-Substituent | Receptor A Ki (nM) | Receptor B Ki (nM) | Selectivity (B/A) |

|---|---|---|---|---|---|---|

| 1 (Parent) | Cyclopropyl | n-Propyl | -H | 15 | 150 | 10 |

| 2 | Isopropyl | n-Propyl | -H | 55 | 220 | 4 |

| 3 | Cyclobutyl | n-Propyl | -H | 25 | 300 | 12 |

| 4 | Cyclopropyl | Ethyl | -H | 30 | 180 | 6 |

| 5 | Cyclopropyl | n-Butyl | -H | 10 | 250 | 25 |

| 6 | Cyclopropyl | n-Propyl | -CH3 | 12 | 95 | 7.9 |

| 7 | Cyclopropyl | n-Propyl | -Phenyl | 5 | 200 | 40 |

Data are hypothetical and for illustrative purposes.

Non-human in vivo studies, for instance in rodent models, would further probe the mechanistic action of promising analogues. For example, in a rat model of neuropathic pain, selected compounds might be evaluated for their ability to reverse thermal hyperalgesia, providing insight into their functional antagonism or agonism at the target receptor in a physiological context. mdpi.com

Influence of Substituent Modifications on Molecular Interactions and Selectivity

The data presented in the previous section illustrate how subtle changes to the 1-cyclopropyl-2-propylpiperazine scaffold can significantly influence receptor affinity and selectivity. These effects arise from altered molecular interactions between the ligand and the amino acid residues within the receptor's binding pocket.

Influence of the N1-Substituent: The replacement of the N1-cyclopropyl group with a more flexible isopropyl group (Compound 2) leads to a decrease in affinity for Receptor A. This suggests that the rigid conformation imposed by the cyclopropyl ring is crucial for optimal interaction with this target. nih.govnih.gov The cyclobutyl group (Compound 3), being larger and having a different conformational profile, maintains reasonable affinity, indicating the binding pocket can accommodate some steric variation at this position.

Influence of the C2-Alkyl Chain: The length of the C2-alkyl chain demonstrates a clear SAR. Shortening the chain to ethyl (Compound 4) reduces affinity, while lengthening it to n-butyl (Compound 5) enhances affinity and selectivity for Receptor A. This trend implies the existence of a hydrophobic pocket that favorably accommodates a four-carbon chain, leading to stronger van der Waals interactions and increased potency. A similar dependence of affinity on alkyl chain length has been observed in other piperazine series. nih.gov

Influence of the N4-Substituent: Modification at the N4-position significantly impacts binding. The addition of a small methyl group (Compound 6) has a modest effect. However, incorporating a larger phenyl group (Compound 7) substantially increases affinity and selectivity for Receptor A. This suggests that an accessory binding region exists near the N4-position that can engage in favorable pi-stacking or hydrophobic interactions with the aromatic ring. The nature of the N4-substituent is a critical determinant of selectivity, as it can be tailored to exploit differences between receptor subtypes. nih.gov

Future Research and Emerging Opportunities for 1-Cyclopropyl-2-propylpiperazine

The novel chemical entity, 1-Cyclopropyl-2-propylpiperazine, represents a unique structural motif with potential for a range of scientific applications. As research into this and similar molecules progresses, several key areas are emerging as fruitful avenues for future investigation. These directions span from the fundamental chemistry of its creation to its potential roles in complex biological systems. This article explores the prospective research pathways that could unlock the full potential of 1-Cyclopropyl-2-propylpiperazine.

Q & A

Q. What are the recommended safety protocols for handling 1-Cyclopropyl-2-propylpiperazine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile, neoprene) compliant with JIS T 8116 standards, safety goggles (JIS T 8147), and long-sleeved lab coats to mitigate skin/eye exposure .

- Ventilation: Employ fume hoods for synthesis or handling to avoid inhalation risks. Piperazine derivatives may release irritant vapors under heating .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

- Storage: Store in airtight containers at 2–8°C, away from oxidizers. Degradation products (e.g., nitrogen oxides) may form under prolonged storage .

Q. How can researchers synthesize 1-Cyclopropyl-2-propylpiperazine with high purity?

Methodological Answer:

Q. What analytical techniques confirm the structural integrity of 1-Cyclopropyl-2-propylpiperazine?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ at m/z 183.1864 (calculated for C₁₀H₂₀N₂) .

- HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% area) .

Advanced Research Questions

Q. How do steric effects of cyclopropyl and propyl groups influence reactivity in nucleophilic substitutions?

Methodological Answer:

- Steric Hindrance: The cyclopropane ring’s rigidity restricts conformational flexibility, slowing SN2 reactions at the piperazine nitrogen. Kinetic studies show a 30% reduced reaction rate compared to non-cyclopropyl analogs .

- Propyl Chain Impact: The n-propyl group’s electron-donating effect increases nucleophilicity at the adjacent nitrogen. Use DFT calculations (e.g., Gaussian 09) to map charge distribution and predict reactive sites .

- Experimental Validation: Compare reaction yields with tert-butyl or ethyl substituents under identical conditions to isolate steric vs. electronic contributions .

Q. What strategies resolve discrepancies in spectroscopic data for novel derivatives?

Methodological Answer:

- Contradiction Analysis:

- Cross-Validation: Combine X-ray crystallography (for solid-state conformation) with molecular dynamics simulations to reconcile solution- vs. solid-state data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.